Regioisomeric Differentiation: 2,7-Dimethyl Scaffold Has Exclusive Published Anti-TB Potency Validation (MIC₉₀ ≤ 1 μM)
Among the three dimethyl regioisomers sharing the formula C₁₂H₁₂N₄S, only the 2,7-dimethyl substitution pattern is supported by peer-reviewed quantitative anti-TB data. Moraski et al. (2011) reported that seven 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides achieved MIC₉₀ values ≤1 μM against multiple drug-resistant and extensively drug-resistant M. tuberculosis strains [1]. In contrast, no equivalent potency data exist in the primary literature for 2,6-dimethyl or 2,8-dimethyl imidazo[1,2-a]pyridine-thiazole congeners . The 2,7-dimethyl pattern is explicitly characterized as 'a drug-like and synthetically accessible class of anti-TB agents that have excellent selective potency against multi- and extensive drug resistant TB and encouraging pharmacokinetics' [1].
| Evidence Dimension | Anti-TB potency of 2,7-dimethylimidazo[1,2-a]pyridine scaffold (carboxamide derivatives) vs. 2,6-dimethyl and 2,8-dimethyl regioisomers |
|---|---|
| Target Compound Data | 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: MIC₉₀ ≤1 μM against MDR-TB and XDR-TB strains (7 of 9 compounds tested) |
| Comparator Or Baseline | 2,6-Dimethyl and 2,8-dimethyl regioisomers: No published MIC₉₀ data against M. tuberculosis strains available |
| Quantified Difference | MIC₉₀ ≤1 μM (2,7-dimethyl series) vs. no reported data (2,6- and 2,8-dimethyl series); selectivity confirmed against 7 nontubercular strains |
| Conditions | M. tuberculosis H37Rv and drug-resistant clinical isolates; microdilution Alamar Blue assay (MABA); ACS Med Chem Lett 2011 |
Why This Matters
For anti-TB screening campaigns, selecting the 2,7-dimethyl regioisomer leverages the only scaffold within this isomeric family with published sub-micromolar potency against MDR/XDR-TB, reducing the risk of investing in untested regioisomers.
- [1] Moraski GC, Markley LD, Hipskind PA, et al. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Med Chem Lett. 2011;2(6):466-470. doi:10.1021/ml200036r. View Source
